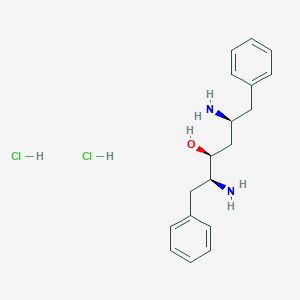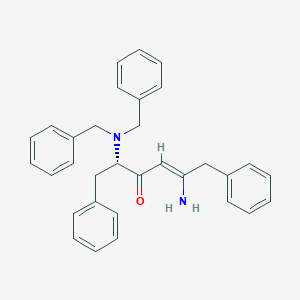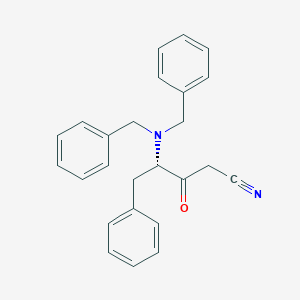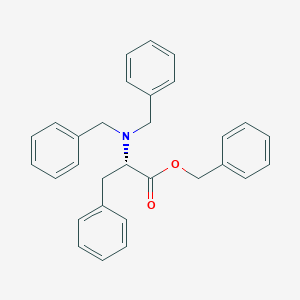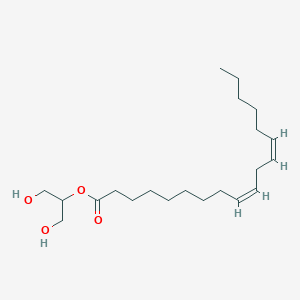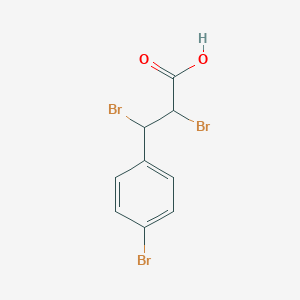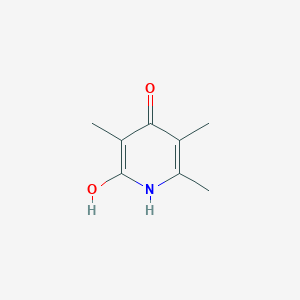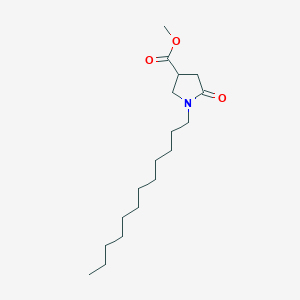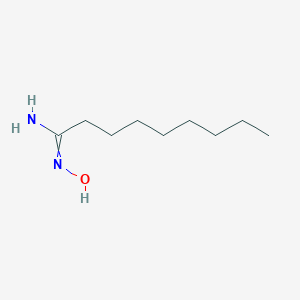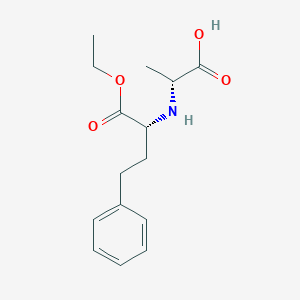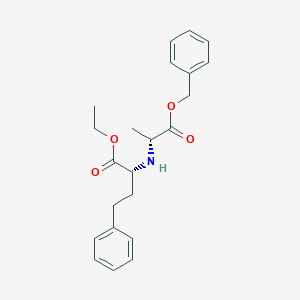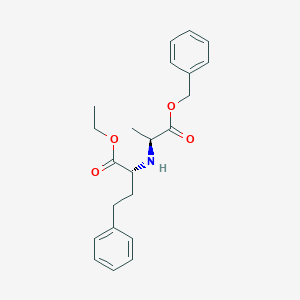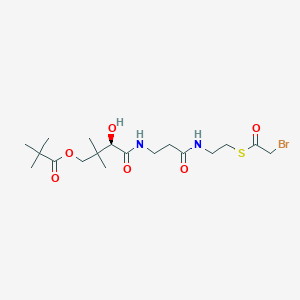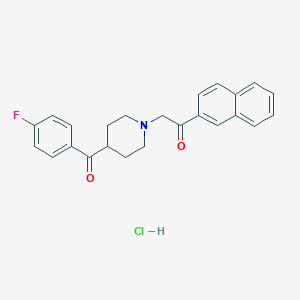
2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone
概要
説明
フーラ-2 アセトキシメチルエステルは、細胞生物学において細胞内カルシウム濃度を測定するために広く用いられている蛍光色素です。これは、比色カルシウム指示薬であるフーラ-2の膜透過性誘導体です。細胞内に入ると、細胞エステラーゼによって加水分解され、フーラ-2が遊離し、カルシウムイオンと結合して蛍光を発します。 この特性により、フーラ-2 アセトキシメチルエステルは、さまざまな生物学的プロセスにおけるカルシウムシグナル伝達の研究に不可欠なツールとなっています .
2. 製法
合成ルートと反応条件: フーラ-2 アセトキシメチルエステルの合成は、母体化合物であるフーラ-2から始まり、いくつかのステップを伴います。重要なステップは、細胞透過性を高めるために、フーラ-2をアセトキシメチル基でエステル化する工程です。これは、通常、フーラ-2をアセトキシメチルクロリドと、トリエチルアミンなどの塩基の存在下で反応させることによって達成されます。 反応は、エステル基の加水分解を防ぐために無水条件下で行われます .
工業生産方法: 工業的な環境では、フーラ-2 アセトキシメチルエステルの生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスには、高純度試薬と厳格な品質管理が用いられ、最終製品の一貫性と純度が保証されます。 この化合物は、通常、カラムクロマトグラフィーで精製され、核磁気共鳴分光法や高速液体クロマトグラフィーなどの手法によって特性評価されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fura-2 Acetoxymethyl Ester involves several steps, starting from the parent compound Fura-2. The key step is the esterification of Fura-2 with acetoxymethyl groups to enhance its cell permeability. This is typically achieved by reacting Fura-2 with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods: In an industrial setting, the production of Fura-2 Acetoxymethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically purified by column chromatography and characterized by techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography .
化学反応の分析
反応の種類: フーラ-2 アセトキシメチルエステルは、細胞内に入ると、主に加水分解反応を受けます。アセトキシメチル基は、細胞エステラーゼによって切断され、活性型であるフーラ-2に変換されます。 この加水分解は、カルシウム指示薬としての化合物の機能に不可欠です .
一般的な試薬と条件:
加水分解: 細胞エステラーゼによって触媒される。
エステル化: 無水条件下におけるアセトキシメチルクロリドとトリエチルアミン。
主な生成物:
加水分解: カルシウムイオンと結合して蛍光を発するフーラ-2
科学的研究の応用
フーラ-2 アセトキシメチルエステルは、細胞内カルシウムレベルを正確に測定できることから、科学研究で広く用いられています。その応用例には以下が含まれます。
化学: カルシウムイオン相互作用やシグナル伝達経路に関する研究に使用されます。
生物学: ニューロン、筋肉細胞、免疫細胞など、さまざまな細胞タイプにおけるカルシウムダイナミクスを調査するために不可欠です。
医学: 心臓疾患や神経変性疾患など、カルシウム調節異常と関連する疾患の研究に使用されます。
作用機序
フーラ-2 アセトキシメチルエステルの作用機序は、細胞内への侵入と、そこでエステラーゼによって加水分解されてフーラ-2が遊離することによって起こります。フーラ-2はカルシウムイオンと結合し、その蛍光励起スペクトルをシフトさせます。 このシフトにより、カルシウム濃度の比色測定が可能になり、細胞内カルシウムレベルに関する正確で信頼性の高いデータが得られます .
類似化合物との比較
フーラ-2 アセトキシメチルエステルは、比色特性により、アーティファクトを減らし、測定精度を高めるため、カルシウム指示薬の中でもユニークです。類似の化合物には、以下が含まれます。
インド-1: 異なるスペクトル特性を持つもう1つの比色カルシウム指示薬。
フルオ-3: 高い感度を持つ単一波長カルシウム指示薬ですが、比色機能はありません。
カルセイン: 異なる用途に使用される非比色カルシウム指示薬
フーラ-2 アセトキシメチルエステルは、カルシウムダイナミクスの精密な測定を可能にすることから、多くの研究者にとって好ましい選択肢となっています。
特性
CAS番号 |
107025-80-9 |
|---|---|
分子式 |
C24H23ClFNO2 |
分子量 |
411.9 g/mol |
IUPAC名 |
2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-naphthalen-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H22FNO2.ClH/c25-22-9-7-18(8-10-22)24(28)19-11-13-26(14-12-19)16-23(27)21-6-5-17-3-1-2-4-20(17)15-21;/h1-10,15,19H,11-14,16H2;1H |
InChIキー |
WCHMXQYBLWIZCL-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)C3=CC4=CC=CC=C4C=C3.Cl |
同義語 |
2-(4-(4-fluorobenzoyl)piperidin-1-yl)-2'-acetonaphthone E 2001 E-2001 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

